molecular formula C9H20N2O B13202466 N-(2-amino-2-methylpropyl)-2,2-dimethylpropanamide

N-(2-amino-2-methylpropyl)-2,2-dimethylpropanamide

Cat. No.: B13202466
M. Wt: 172.27 g/mol
InChI Key: FREHHEUPJHWVDC-UHFFFAOYSA-N
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Description

N-(2-amino-2-methylpropyl)-2,2-dimethylpropanamide is an organic compound with a complex structure It is characterized by the presence of an amide group attached to a branched alkyl chain with an amino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-2-methylpropyl)-2,2-dimethylpropanamide can be achieved through several methods. One common approach involves the reaction of 2-amino-2-methyl-1-propanol with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired amide product .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product. The use of catalysts and advanced separation techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-2-methylpropyl)-2,2-dimethylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, with temperature and solvent choice playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield N-(2-amino-2-methylpropyl)-2,2-dimethylpropanoic acid, while reduction can produce N-(2-amino-2-methylpropyl)-2,2-dimethylpropanamine .

Scientific Research Applications

N-(2-amino-2-methylpropyl)-2,2-dimethylpropanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-amino-2-methylpropyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (2-Amino-2-methylpropyl)dimethylamine dihydrochloride
  • 4-(2-amino-2-methylpropyl)phenol
  • 2-Amino-2-methyl-1-propanol

Uniqueness

N-(2-amino-2-methylpropyl)-2,2-dimethylpropanamide is unique due to its specific structural features, such as the presence of both an amide and an amino group on a branched alkyl chain. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds .

Properties

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

N-(2-amino-2-methylpropyl)-2,2-dimethylpropanamide

InChI

InChI=1S/C9H20N2O/c1-8(2,3)7(12)11-6-9(4,5)10/h6,10H2,1-5H3,(H,11,12)

InChI Key

FREHHEUPJHWVDC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NCC(C)(C)N

Origin of Product

United States

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